![molecular formula C17H14N8O3S B1239932 1-(4-aminofurazan-3-yl)-N-[1-(3-hydroxyphenyl)ethylideneamino]-5-(2-thienyl)triazole-4-carboxamide](/img/structure/B1239932.png)
1-(4-aminofurazan-3-yl)-N-[1-(3-hydroxyphenyl)ethylideneamino]-5-(2-thienyl)triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[1-(3-hydroxyphenyl)ethylideneamino]-5-thiophen-2-yl-4-triazolecarboxamide is an organic salt.
Applications De Recherche Scientifique
Overview of Amino-1,2,4-Triazoles
Amino-1,2,4-triazoles, including structures similar to the specified compound, are a fundamental raw material in the industry of fine organic synthesis. They find extensive applications in producing various agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. These compounds are also utilized in producing analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids. These applications span a range of fields including applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
Reactivity and Biological Activities
1,2,4-triazole derivatives have been identified as crucial for the synthesis of biologically active substances. These compounds exhibit antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The high biological activity rates of 1,2,4-triazole derivatives have prompted extensive research to find more rational methods for synthesizing these compounds (Ohloblina, 2022).
Applications in Drug Discovery
1,2,4-triazole-containing scaffolds are significant in drug discovery against various diseases. They have been used in discovering drug candidates against cancer cells, microbes, and other diseases. The pharmacological significance of these scaffolds is highlighted, and the review urges further research for new methodologies to develop new drug candidates (Nasri, Bayat, & Kochia, 2021).
Importance in Medicinal Chemistry
Compounds like 1-(4-aminofurazan-3-yl)-N-[1-(3-hydroxyphenyl)ethylideneamino]-5-(2-thienyl)triazole-4-carboxamide, especially those containing furan and thiophene structures, are crucial in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. Their importance is reflected in their applications in antiviral, antitumor, antimycobacterial, and antiparkinsonian activities (Ostrowski, 2022).
Conversion to Sustainable Materials
Compounds like 5-Hydroxymethylfurfural (HMF), derived from similar structures, are crucial as a platform chemical for sustainable production. They could potentially replace non-renewable hydrocarbon sources, contributing significantly to the production of monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals. The derivatives of such compounds have far-reaching implications for sustainable access to a new generation of polymers, functional materials, and fuels (Chernyshev, Kravchenko, & Ananikov, 2017).
Propriétés
Formule moléculaire |
C17H14N8O3S |
|---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-5-thiophen-2-yltriazole-4-carboxamide |
InChI |
InChI=1S/C17H14N8O3S/c1-9(10-4-2-5-11(26)8-10)19-21-17(27)13-14(12-6-3-7-29-12)25(24-20-13)16-15(18)22-28-23-16/h2-8,26H,1H3,(H2,18,22)(H,21,27)/b19-9+ |
Clé InChI |
RTCJTAUAMXFRDT-DJKKODMXSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC=CS3)/C4=CC(=CC=C4)O |
SMILES |
CC(=NNC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC=CS3)C4=CC(=CC=C4)O |
SMILES canonique |
CC(=NNC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC=CS3)C4=CC(=CC=C4)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


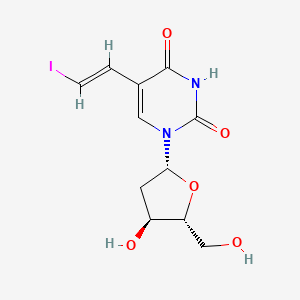
![(2Z)-2-[(3S,4R,5S,6R,10S)-4,10-dihydroxy-3-[(2E,4E)-1-hydroxy-10-methyl-6-methylideneundeca-2,4,9-trien-2-yl]-6-(3-hydroxypropyl)-10-methylspiro[4.5]decan-7-ylidene]propanal](/img/structure/B1239850.png)

![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1239853.png)
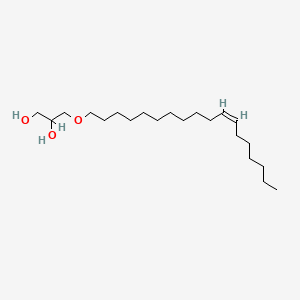

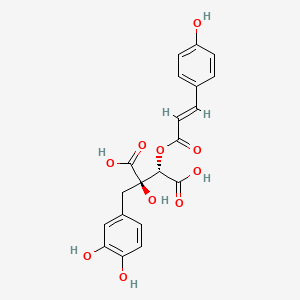
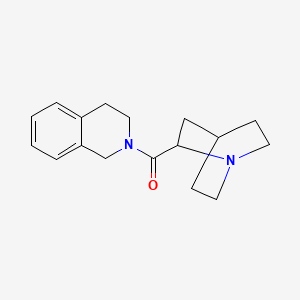
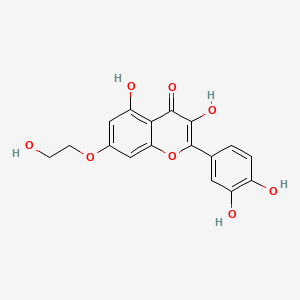
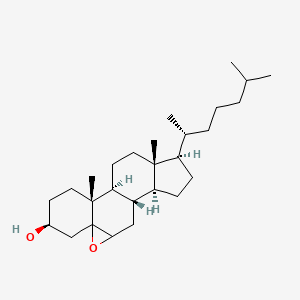
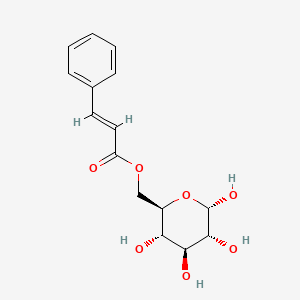
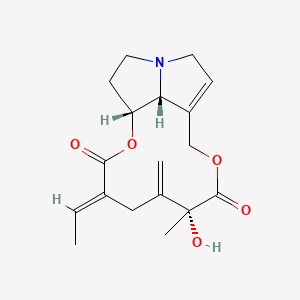
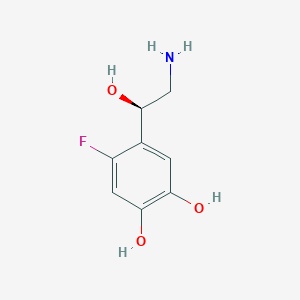
![benzoic acid [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1239868.png)
